molecular formula C7H10O4 B2893792 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1101485-17-9

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2893792
CAS No.: 1101485-17-9
M. Wt: 158.153
InChI Key: RKQOWBIRNZFAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound with a cyclopropane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically involve the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
  • 1-(Methoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid
  • 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

Comparison: 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the methyl group can influence the compound’s reactivity and interaction with biological targets, differentiating it from other cyclopropane derivatives.

Biological Activity

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid (MCC) is an organic compound characterized by a cyclopropane ring with a methoxycarbonyl group and a carboxylic acid group. Its unique structure provides potential biological activities that are of interest in various fields, including medicinal chemistry and organic synthesis. This article discusses the biological activity of MCC, including its mechanisms of action, applications in research, and comparative studies with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 1101485-17-9

The biological activity of MCC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxycarbonyl and carboxylic acid groups facilitate binding to active sites, leading to modulation of enzymatic activity. The compound may exhibit both inhibitory and activating effects on different biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : MCC may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Studies

Research has focused on the pharmacological potential of MCC, particularly its effects on cellular processes and interactions with biomolecules.

In Vitro Studies

In vitro studies have demonstrated that MCC exhibits significant biological activity:

  • Antimicrobial Activity : Tests have shown that MCC inhibits the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that MCC may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer mechanisms.
Study Type Findings
Antimicrobial TestingInhibition of growth in E. coli and S. aureus at specific concentrations
Anticancer AssaysInduction of apoptosis in breast cancer cell lines at micromolar concentrations

Case Studies

Several case studies highlight the relevance of MCC in biological research:

  • Case Study on Antimicrobial Activity :
    • A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MCC against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Case Study on Cancer Cell Lines :
    • In a collaborative study with ABC Institute, MCC was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of MCC, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(Methoxycarbonyl)cyclopropanecarboxylic acidLacks methyl group substitutionModerate antimicrobial effects
1-(Methoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acidEthyl group substitutionLower anticancer activity compared to MCC

MCC's methyl group substitution enhances its reactivity and interaction with biological targets, differentiating it from other cyclopropane derivatives.

Properties

IUPAC Name

1-methoxycarbonyl-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQOWBIRNZFAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.